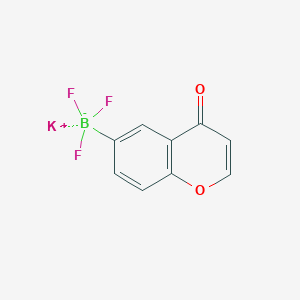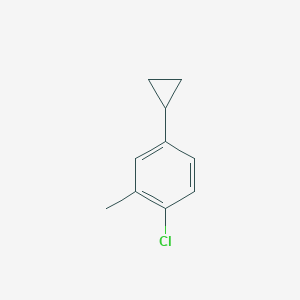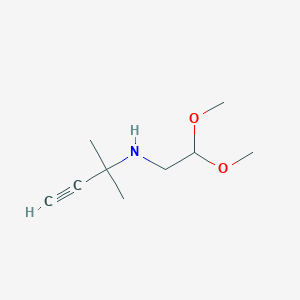
tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate is an organic compound that features a tert-butyl ester group, a carbamoyl group, and a hydroxy group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate typically involves the esterification of a suitable hydroxy acid with tert-butyl alcohol. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into organic compounds, which is more efficient and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyl ester group.
Major Products Formed
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Formation of an amine from the carbamoyl group.
Substitution: Replacement of the tert-butyl ester group with other functional groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate involves its reactivity as a tert-butyl ester and carbamate. The tert-butyl group provides steric hindrance, making the compound less reactive towards nucleophiles. The carbamoyl group can undergo nucleophilic addition-elimination reactions, forming stable intermediates . The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the hydroxy group.
Tert-butyl acetate: Contains a tert-butyl ester group but lacks the carbamoyl and hydroxy groups.
Tert-butyl alcohol: Contains a tert-butyl group and a hydroxy group but lacks the carbamoyl group.
Uniqueness
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate is unique due to the presence of all three functional groups: tert-butyl ester, carbamoyl, and hydroxy. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C9H17NO4 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
tert-butyl (2R)-5-amino-2-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(11)4-5-7(10)12/h6,11H,4-5H2,1-3H3,(H2,10,12)/t6-/m1/s1 |
InChI-Schlüssel |
JDZNKANEDCTBEA-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)N)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)




![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)


![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)

![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
